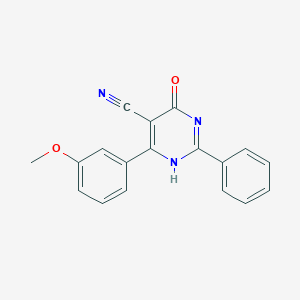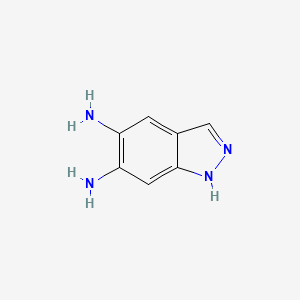![molecular formula C16H17NO5S B7776566 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)alanine](/img/structure/B7776566.png)
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a methoxy group attached to a biphenyl structure, which is further linked to an alanine moiety through a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride: This intermediate is prepared by reacting 4’-methoxy-[1,1’-biphenyl] with chlorosulfonic acid under controlled conditions.
Coupling with Alanine: The sulfonyl chloride intermediate is then reacted with alanine in the presence of a base, such as triethylamine, to form ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine.
Industrial Production Methods
Industrial production methods for ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under acidic conditions.
Major Products
Oxidation: Formation of 4’-hydroxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine.
Reduction: Formation of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)thio)alanine.
Substitution: Formation of nitrated or halogenated derivatives of the biphenyl structure.
Wissenschaftliche Forschungsanwendungen
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The biphenyl structure provides rigidity and enhances binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride: Similar structure but with a fluoride group instead of alanine.
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride: Precursor in the synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine.
Uniqueness
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)alanine is unique due to the presence of the alanine moiety, which imparts specific biological activity and enhances its potential as a therapeutic agent. The combination of the biphenyl structure with the sulfonyl and alanine groups provides a versatile scaffold for further chemical modifications and applications .
Eigenschaften
IUPAC Name |
2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(16(18)19)17-23(20,21)15-9-5-13(6-10-15)12-3-7-14(22-2)8-4-12/h3-11,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOUZKSSFMAHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol](/img/structure/B7776501.png)
![[(4-Fluorophenyl)methoxy]ammonium chloride](/img/structure/B7776502.png)
![Ethyl 3-[2-(2,4-dichlorobenzoyl)hydrazino]-3-iminopropanoate](/img/structure/B7776509.png)






![((4'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B7776563.png)


